4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHBIFCXHPORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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